molecular formula C15H16ClNO3S B7812994 5-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride

5-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride

Cat. No.: B7812994
M. Wt: 325.8 g/mol
InChI Key: LTADPSVDYCOALD-UHFFFAOYSA-N
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Description

5-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable tool in various analytical and synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with 2,2-dimethylpropanoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents onto the naphthalene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

5-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

  • Chemistry: The compound is used as a derivatizing agent in high-performance liquid chromatography (HPLC) and other analytical techniques to enhance the detection and quantification of analytes.

  • Biology: It serves as a fluorescent probe in biological studies to label and track biomolecules and cellular components.

  • Medicine: The compound is utilized in the development of diagnostic tools and therapeutic agents, particularly in the detection of specific biomarkers.

  • Industry: It is employed in the synthesis of various chemical products and intermediates, contributing to the advancement of industrial processes.

Mechanism of Action

The mechanism by which 5-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound's sulfonyl chloride group can react with nucleophiles, forming stable sulfonamide bonds. This reactivity is exploited in various analytical and synthetic applications to achieve desired outcomes.

Comparison with Similar Compounds

  • Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride

  • Naphthalene-1-sulfonyl Chloride: A simpler derivative without the amide group

  • Benzene-1-sulfonyl Chloride: A benzene-based analog

Uniqueness: 5-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride is unique due to its bulky 2,2-dimethylpropanoylamino group, which influences its reactivity and applications compared to its simpler analogs. This structural feature enhances its utility in specific chemical and biological contexts.

Properties

IUPAC Name

5-(2,2-dimethylpropanoylamino)naphthalene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-15(2,3)14(18)17-12-8-4-7-11-10(12)6-5-9-13(11)21(16,19)20/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTADPSVDYCOALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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